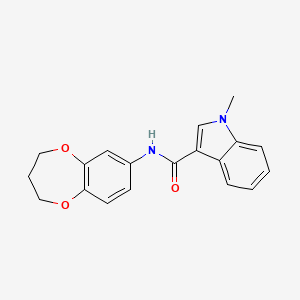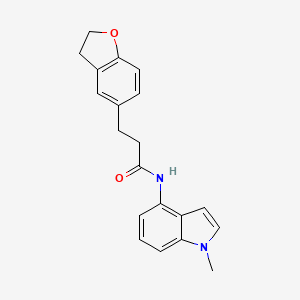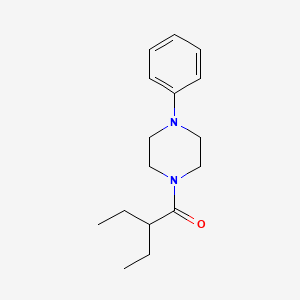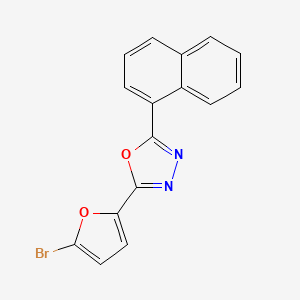![molecular formula C16H10Cl3N3OS B10978487 1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアは、尿素誘導体のクラスに属する合成有機化合物です。この化合物は、チアゾリル尿素骨格に結合したクロロフェニル基とジクロロフェニル基の存在を特徴としています。
2. 製法
合成経路と反応条件
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアの合成は、通常、3-クロロフェニルイソシアネートと4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-アミンを反応させることで行われます。反応は、ジクロロメタンまたはテトラヒドロフランなどの適切な溶媒中で、制御された温度条件下で行われます。反応混合物を数時間撹拌して、反応物を目的生成物に完全に変換することを確認します。
工業生産方法
工業的な環境では、この化合物の生産には、収率と純度を最適化するために、自動反応器と連続フローシステムの使用が含まれる場合があります。温度、圧力、溶媒の選択などの反応条件は、一貫した製品品質を確保するために慎重に制御されます。再結晶またはクロマトグラフィーなどの精製手順は、純粋な化合物を単離するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 3,4-dichlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized to form the thiazole ring, followed by the introduction of the urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography. The choice of reagents, solvents, and catalysts is also carefully selected to minimize costs and environmental impact.
化学反応の分析
反応の種類
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化される可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施できます。
置換: クロロフェニル基とジクロロフェニル基は、適切な求核剤との求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するカルボン酸を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌性または抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな病気の潜在的な治療薬として研究されています。
産業: 新しい材料の開発や化学反応の触媒として利用されます。
科学的研究の応用
Chemistry: N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a target for drug discovery efforts.
Industry: In the industrial sector, N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and chemical manufacturing.
作用機序
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 1-(3-クロロフェニル)-3-[4-(2,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレア
- 1-(4-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレア
- 1-(3-クロロフェニル)-3-[4-(3,5-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレア
独自性
1-(3-クロロフェニル)-3-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]ウレアは、フェニル環とチアゾリル環の置換パターンが特定であるため、独自です。この独特の構造は、特定の研究や産業用途に価値のある、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
- N-(3-Chlorophenyl)-N’-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- N-(3-Chlorophenyl)-N’-[4-(3,5-dichlorophenyl)-1,3-thiazol-2-yl]urea
- N-(3-Chlorophenyl)-N’-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]urea
Comparison: Compared to its analogs, N-(3-Chlorophenyl)-N’-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl rings This positioning can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity
特性
分子式 |
C16H10Cl3N3OS |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-10-2-1-3-11(7-10)20-15(23)22-16-21-14(8-24-16)9-4-5-12(18)13(19)6-9/h1-8H,(H2,20,21,22,23) |
InChIキー |
JMNTWLYVFGWWEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)


![N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10978427.png)
![N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide](/img/structure/B10978435.png)
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)

![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)


![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978488.png)
